

An In-depth Technical Guide on (S)-(+)-Canadaline-d3: Chemical Structure and Properties

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Compound of Interest

Compound Name: (S)-(+)-Canadaline-d3

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(S)-(+)-Canadaline-d3, a deuterated isotopologue of the naturally occurring tetrahydroprotoberberine alkaloid (S)-(+)-Canadaline, presents a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature for analytical detection without significantly altering the molecule's chemical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for **(S)-(+)-Canadaline-d3**, alongside relevant information for its non-deuterated counterpart.

Chemical Structure and Physicochemical Properties

(S)-(+)-Canadaline-d3 is a tetracyclic isoquinoline alkaloid. The deuterium atoms are located on the N-methyl group. The chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

- Systematic Name: (S)-9,10-dimethoxy-2,3-(methylenedioxy)-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine-N-methyl-d3
- Molecular Formula: C₂₁H₂₀D₃NO₅

- Molecular Weight: 372.43 g/mol [1]
- CAS Number: 2714473-99-9[1]

Table 1: Physicochemical Properties of (S)-(+)-Canadaline and its Deuterated Analog

Property	(S)-(+)-Canadaline	(S)-(+)-Canadaline-d3	Data Source
Molecular Formula	C ₂₁ H ₂₃ NO ₅	C ₂₁ H ₂₀ D ₃ NO ₅	-
Molecular Weight	369.41 g/mol	372.43 g/mol [1]	Calculated,[1]
Melting Point	Data not available	Data not available	-
Solubility	Data not available	Data not available	-
Optical Rotation	Data not available	Data not available	-

Note: Specific experimental data for the melting point, solubility, and optical rotation of both (S)-(+)-Canadaline and its d3 analog are not readily available in the public domain.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **(S)-(+)-Canadaline-d3**. While specific spectral data for the deuterated compound is not publicly available, data for the non-deuterated form can be inferred from studies on related compounds and general principles of spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary tools for elucidating the complex ring system of canadaline. The expected chemical shifts for (S)-(+)-Canadaline are based on its tetrahydroprotoberberine scaffold. In the ¹H NMR spectrum of **(S)-(+)-Canadaline-d3**, the signal corresponding to the N-methyl protons would be absent.

2.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of **(S)-(+)-Canadaline-d3**. The molecular ion peak in the mass spectrum of the deuterated compound will be observed at m/z 372.43, which is three mass units higher than that of the non-deuterated (S)-(+)-Canadaline (m/z 369.41). Fragmentation patterns can provide further structural information.

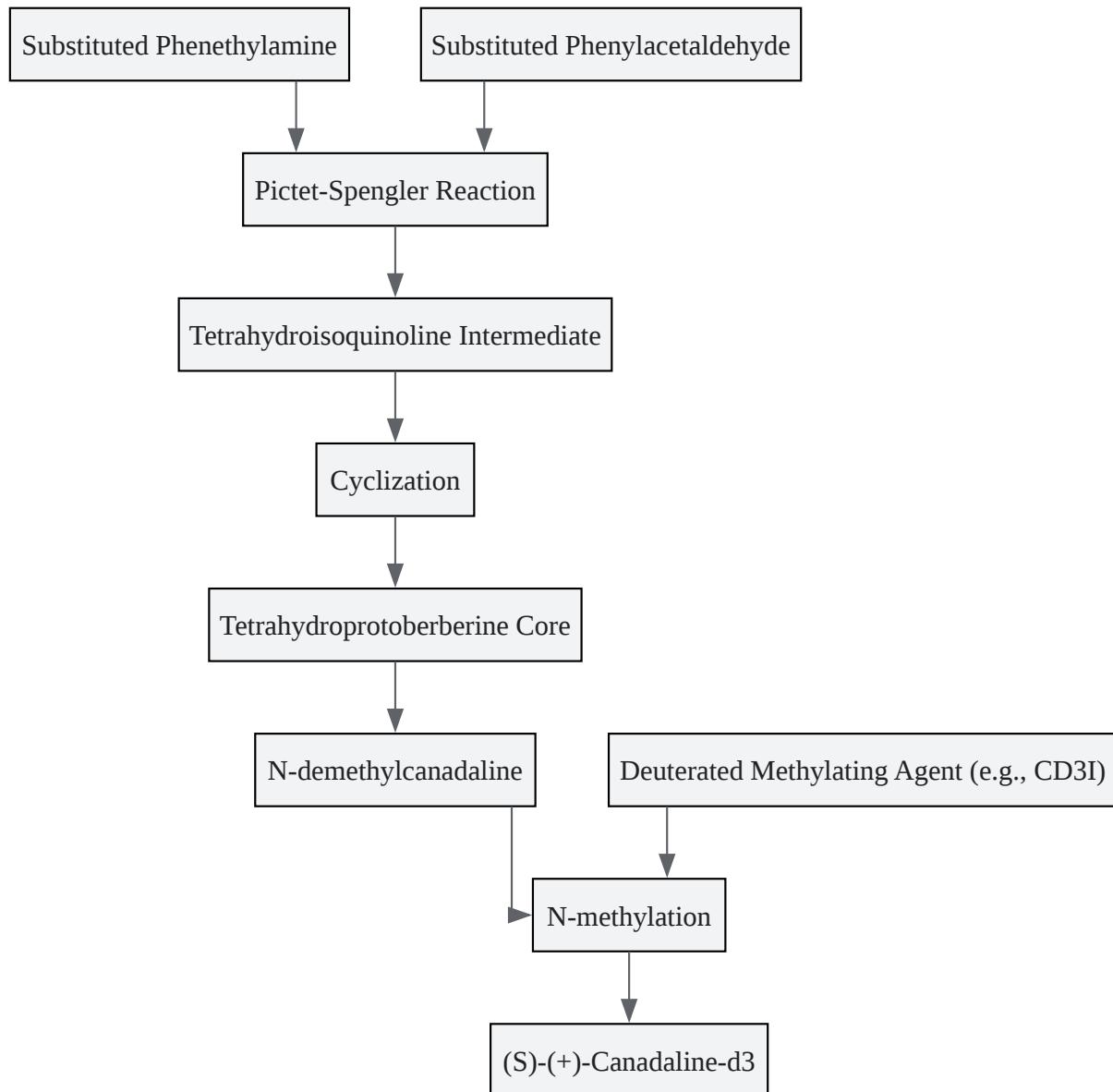
Synthesis and Experimental Protocols

The synthesis of (S)-(+)-Canadaline and its deuterated analog typically involves a multi-step sequence. A common strategy for constructing the tetrahydroprotoberberine core is the Pictet-Spengler reaction.

3.1. General Synthetic Approach

A plausible synthetic route to (S)-(+)-Canadaline would involve the condensation of a substituted phenethylamine derivative with a substituted phenylacetaldehyde, followed by cyclization. The introduction of the deuterium label can be achieved by using a deuterated methylating agent, such as iodomethane-d3, in the final N-methylation step.

Diagram 1: General Synthetic Workflow for **(S)-(+)-Canadaline-d3**



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A generalized synthetic workflow for **(S)-(+)-Canadaline-d3**.

3.2. Experimental Protocol: Pictet-Spengler Reaction (General)

This is a generalized protocol and would require optimization for the specific synthesis of (S)-(+)-Canadaline.

- Reactant Preparation: A solution of the appropriately substituted β -phenylethylamine is prepared in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
- Condensation: The substituted phenylacetaldehyde is added to the solution, followed by an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).
- Reaction: The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
- Purification: The crude product is purified by column chromatography to yield the tetrahydroisoquinoline intermediate.

Biological Activity and Mechanism of Action

(S)-(+)-Canadaline belongs to the tetrahydroprotoberberine class of alkaloids, which are known to exhibit a range of pharmacological activities, primarily through their interaction with neurotransmitter receptors.

4.1. General Activity of Tetrahydroprotoberberines

This class of compounds has been reported to interact with:

- Dopamine Receptors: Many tetrahydroprotoberberines exhibit affinity for both D1 and D2 dopamine receptors.
- Sigma Receptors: Affinity for sigma receptors has also been observed for some compounds in this class.

These interactions suggest potential applications in the treatment of various central nervous system disorders.

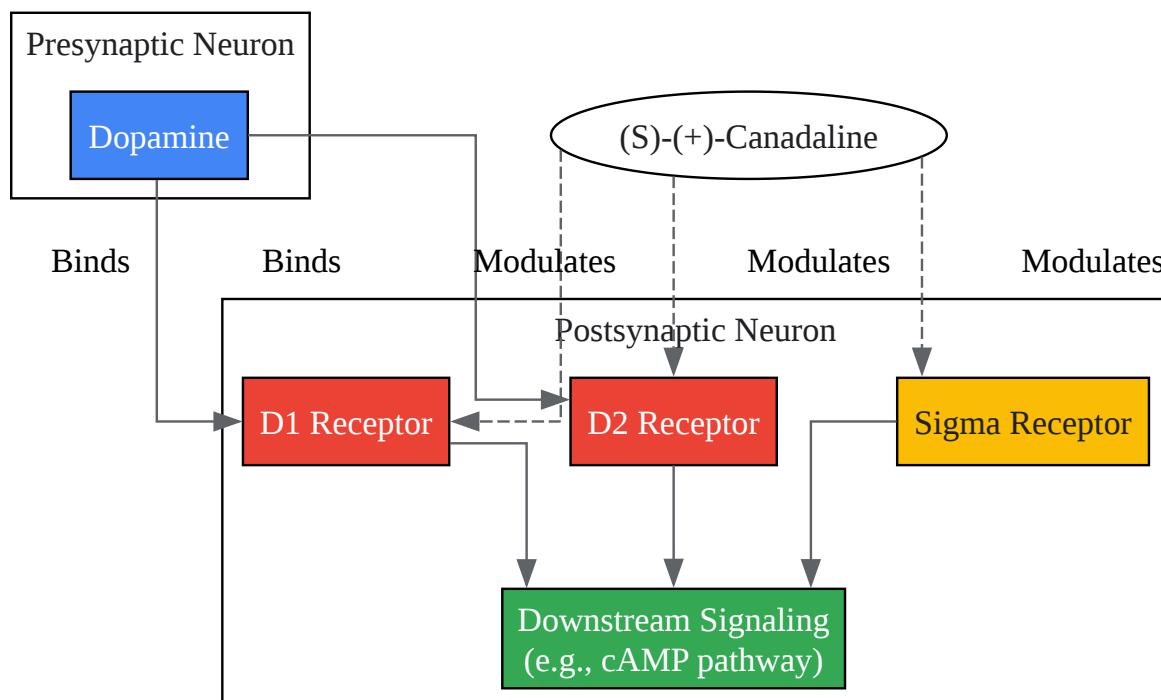
4.2. Specific Activity of Canadine

Studies on canadine (the racemic mixture or unspecified stereoisomer) have indicated:

- Antioxidant Activity: Canadine has been shown to possess antioxidant properties.
- Low Cytotoxicity: Compared to related alkaloids like berberine, canadine exhibits lower cytotoxicity.

The specific biological activity and receptor binding affinities of the (S)-(+)-enantiomer are not well-documented in publicly available literature.

Diagram 2: Potential Signaling Pathways Affected by Tetrahydroprotoberberines



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Potential interactions of (S)-(+)-Canadaline with neurotransmitter systems.

Conclusion

(S)-(+)-Canadaline-d3 is a critical tool for advanced pharmaceutical research, enabling precise quantification in complex biological matrices. While specific experimental data for this deuterated compound and its parent molecule are limited in the public domain, this guide provides a foundational understanding of its chemical nature, expected analytical characteristics, and potential biological relevance based on the broader class of tetrahydroprotoberberine alkaloids. Further research is warranted to fully elucidate the specific physicochemical properties and pharmacological profile of (S)-(+)-Canadaline and its deuterated isotopologues.

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References

- 1. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
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